3-(4-amino-1H-indol-1-yl)propan-1-ol
Description
Significance of Indole (B1671886) Derivatives in Organic Synthesis and Heterocyclic Chemistry
Indole, an aromatic heterocyclic organic compound, is a cornerstone in the fields of organic synthesis and heterocyclic chemistry. drugbank.comresearchgate.netnih.gov Its bicyclic structure, consisting of a benzene (B151609) ring fused to a pyrrole (B145914) ring, imparts a unique electronic and reactive character. researchgate.net This scaffold is prevalent in a vast number of natural products, pharmaceuticals, and agrochemicals, underscoring its biological and chemical significance. drugbank.comacs.org
Indole derivatives are crucial intermediates and building blocks in the synthesis of a wide array of complex molecules. drugbank.comnih.gov Their rich chemistry allows for functionalization at various positions on the ring system, enabling the generation of diverse molecular libraries. In medicinal chemistry, the indole nucleus is a privileged scaffold, found in numerous approved drugs with a broad spectrum of therapeutic activities, including anticancer, antiviral, and antimicrobial agents. drugbank.comnih.gov The versatility of the indole ring in participating in various chemical reactions, such as electrophilic substitution, cycloaddition, and metal-catalyzed cross-coupling reactions, makes it an invaluable tool for synthetic chemists. nih.gov
Table 1: Prominent Indole-Based Compounds and Their Applications
| Compound | Application |
| Tryptophan | Essential amino acid |
| Serotonin (B10506) | Neurotransmitter |
| Melatonin | Hormone regulating sleep-wake cycles |
| Indomethacin | Non-steroidal anti-inflammatory drug |
| Sumatriptan | Anti-migraine drug |
Overview of Amino Alcohol Scaffolds in Advanced Chemical Methodologies
Amino alcohols are bifunctional organic compounds containing both an amine and an alcohol functional group. This duality makes them exceptionally versatile building blocks in organic synthesis and key components in a variety of advanced chemical methodologies. The presence of both a nucleophilic amine and a hydroxyl group allows for a wide range of chemical transformations, leading to the synthesis of complex molecules, including pharmaceuticals and natural products. google.com
In asymmetric synthesis, chiral amino alcohols are widely employed as chiral auxiliaries, ligands for metal catalysts, and organocatalysts, facilitating the stereoselective formation of new chemical bonds. researchgate.net Their ability to form intramolecular hydrogen bonds can influence the conformation of molecules, thereby directing the stereochemical outcome of reactions. Furthermore, the amino alcohol motif is a common feature in many biologically active compounds, contributing to their binding affinity and pharmacological profile. wikipedia.org
Table 2: Key Applications of Amino Alcohols in Chemistry
| Application Area | Specific Use |
| Asymmetric Synthesis | Chiral ligands, chiral auxiliaries, organocatalysts |
| Medicinal Chemistry | Pharmacophores in drugs (e.g., beta-blockers) |
| Materials Science | Building blocks for polymers and functional materials |
| Coordination Chemistry | Ligands for metal complexes |
Rationale for Focused Academic Inquiry into the Chemical Transformations and Synthetic Utility of 3-(4-amino-1H-indol-1-yl)propan-1-ol
The specific structure of this compound, which combines a 4-aminoindole (B1269813) with a propanol (B110389) side chain attached to the indole nitrogen, presents a unique platform for chemical exploration. The rationale for a focused academic inquiry into this molecule stems from several key aspects:
Novelty of the Scaffold: The substitution pattern, with an amino group at the 4-position of the indole and a hydroxypropyl group at the N1-position, is less common than other indole substitution patterns. This novelty suggests the potential for uncovering new chemical reactivity and biological activity.
Potential for Derivatization: The presence of three distinct functional groups—the primary aromatic amine, the primary alcohol, and the indole ring—offers multiple sites for selective chemical modification. This allows for the systematic exploration of the chemical space around this scaffold to generate a library of derivatives with diverse properties.
Pharmacological Potential: Both the 4-aminoindole and amino alcohol moieties are known to be present in biologically active molecules. The combination of these two pharmacophores in a single molecule makes this compound a compelling candidate for investigation in drug discovery programs. For instance, indole derivatives are known to interact with various biological targets, and the amino alcohol portion could enhance water solubility and provide additional interaction points with receptors or enzymes.
While detailed research on the specific chemical transformations and synthetic utility of this compound is still emerging, the foundational principles of indole and amino alcohol chemistry provide a strong impetus for its continued investigation. Future studies will likely focus on developing efficient synthetic routes to this molecule and its analogues, exploring its reactivity in a variety of chemical transformations, and evaluating its potential in medicinal and materials science applications.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C11H14N2O |
|---|---|
Molecular Weight |
190.24 g/mol |
IUPAC Name |
3-(4-aminoindol-1-yl)propan-1-ol |
InChI |
InChI=1S/C11H14N2O/c12-10-3-1-4-11-9(10)5-7-13(11)6-2-8-14/h1,3-5,7,14H,2,6,8,12H2 |
InChI Key |
ZEVPUJOUZZXCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CN(C2=C1)CCCO)N |
Origin of Product |
United States |
Chemical Transformations and Reactivity of 3 4 Amino 1h Indol 1 Yl Propan 1 Ol
Oxidation Reactions of the Compound
The presence of both a primary alcohol and an electron-rich indole (B1671886) ring makes 3-(4-amino-1H-indol-1-yl)propan-1-ol susceptible to various oxidative transformations. The selectivity of these reactions is highly dependent on the choice of oxidizing agent and reaction conditions.
Oxidation of the Primary Alcohol Moiety to Carbonyl Derivatives
The primary alcohol group in this compound can be selectively oxidized to either an aldehyde or a carboxylic acid. The choice of oxidant and the control of reaction conditions are crucial to prevent over-oxidation or reaction with the sensitive indole and amino functionalities.
Mild and selective oxidizing agents are required to convert the primary alcohol to the corresponding aldehyde, 3-(4-amino-1H-indol-1-yl)propanal. Reagents such as pyridinium (B92312) chlorochromate (PCC) or Dess-Martin periodinane are commonly employed for such transformations. Another effective method involves the use of activated manganese dioxide (MnO2), which is known for its chemoselectivity in oxidizing allylic and benzylic alcohols, and can also be applied to other primary alcohols. nih.gov The reaction is typically carried out in a non-polar solvent like dichloromethane (B109758) at room temperature.
Further oxidation to the carboxylic acid, 3-(4-amino-1H-indol-1-yl)propanoic acid, can be achieved using stronger oxidizing agents. However, care must be taken to avoid degradation of the indole ring. A two-step, one-pot procedure involving an initial oxidation to the aldehyde with a TEMPO-based catalyst and a co-oxidant like sodium hypochlorite, followed by in-situ oxidation with sodium chlorite, can provide the carboxylic acid in good yield. nih.gov Aerobic oxidation catalyzed by copper/TEMPO systems also offers a green and efficient alternative for the selective oxidation of primary alcohols. nih.gov
| Starting Material | Product | Reagents | Reaction Type |
| This compound | 3-(4-amino-1H-indol-1-yl)propanal | PCC or Dess-Martin Periodinane or MnO2 | Partial Oxidation |
| This compound | 3-(4-amino-1H-indol-1-yl)propanoic acid | TEMPO/NaOCl, then NaClO2 or Cu/TEMPO/O2 | Full Oxidation |
Oxidative Transformations of the Indole Ring System (e.g., to indole-2,3-dione)
The electron-rich indole nucleus of this compound can undergo oxidation to form the corresponding indole-2,3-dione, also known as an isatin (B1672199) derivative. This transformation typically involves the cleavage of the C2-C3 double bond of the indole ring.
A common reagent for this conversion is N-bromosuccinimide (NBS) in dimethyl sulfoxide (B87167) (DMSO). rsc.org This method is often effective for a range of substituted indoles. Another powerful oxidizing agent for this purpose is Oxone® (potassium peroxymonosulfate), which can effect the oxidation of indoles to isatins under mild conditions. researchgate.net The presence of the 4-amino group, being an electron-donating group, is expected to activate the indole ring towards oxidation. The 1-(3-hydroxypropyl) substituent is not expected to interfere with this reaction under appropriate conditions.
| Starting Material | Product | Reagents | Reaction Type |
| This compound | 1-(3-hydroxypropyl)-4-amino-1H-indole-2,3-dione | NBS/DMSO or Oxone® | Indole Oxidation |
Reduction Reactions of the Compound
The indole ring and the functional groups of this compound can undergo reduction under specific conditions, leading to the formation of indoline (B122111) derivatives or further reduced species.
Selective Reduction of the Indole Ring (e.g., to Indoline Derivatives)
The selective reduction of the pyrrole (B145914) ring of the indole nucleus in this compound yields the corresponding indoline derivative, 3-(4-aminoindolin-1-yl)propan-1-ol. This transformation is significant as indolines are important scaffolds in many biologically active compounds.
A particularly effective method for the reduction of indoles bearing basic side chains, such as the aminoalkyl group in the target compound, involves the use of a borane (B79455) reagent in the presence of trifluoroacetic acid. nih.gov This method is often rapid and provides good yields of the indoline. nih.gov An alternative green approach is the catalytic hydrogenation of unprotected indoles using a platinum-on-carbon (Pt/C) catalyst in water, activated by an acid like p-toluenesulfonic acid. rsc.org This method avoids the use of harsh reagents and is environmentally benign. rsc.org
| Starting Material | Product | Reagents | Reaction Type |
| This compound | 3-(4-aminoindolin-1-yl)propan-1-ol | Borane/Trifluoroacetic Acid or H2, Pt/C, p-TsOH, H2O | Indole Ring Reduction |
Further Reduction of Amine or Hydroxyl Functionalities
Further reduction of the aromatic amine or the primary alcohol in this compound is challenging without affecting the indole or indoline ring. The reduction of an aromatic amine to a saturated amine would require harsh conditions that would likely lead to the complete reduction of the heterocyclic ring.
Similarly, the reduction of a primary alcohol to a methylene (B1212753) group is a difficult transformation that typically requires a two-step process, such as conversion to a tosylate followed by reduction with a strong hydride reagent like lithium aluminum hydride (LiAlH4). However, LiAlH4 is a very powerful reducing agent and would likely also reduce other functional groups present in the molecule. The reduction of amino acids to amino alcohols has been achieved using borane reagents, which suggests that under specific conditions, selective reductions might be possible, though this has not been demonstrated for the target compound. researchgate.netorgsyn.org
Substitution and Derivatization Reactions at the Amino Group
The primary aromatic amino group at the C4 position of the indole ring is a key site for a variety of substitution and derivatization reactions, allowing for the introduction of diverse functionalities.
Common derivatizations of the amino group include acylation and alkylation. Acylation can be achieved by reacting this compound with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction would lead to the formation of the corresponding amide. It is important to note that while N-acylation of the indole nitrogen is a common reaction, in this case, the indole nitrogen is already substituted. nih.gov Therefore, acylation is expected to occur selectively at the 4-amino group.
Alkylation of the 4-amino group can be more complex. While direct N-alkylation of aromatic amines is possible, studies on 4-aminoindoles have shown that alkylation reactions, particularly Friedel-Crafts type alkylations, can be directed to the C7 position of the indole ring, which is activated by the para-directing amino group. chemistryviews.org
A significant transformation of the 4-amino group is its conversion to a diazonium salt through diazotization. This is typically achieved by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures. organic-chemistry.org The resulting diazonium salt is a versatile intermediate that can undergo a variety of subsequent reactions, collectively known as Sandmeyer reactions. wikipedia.orgorganic-chemistry.org These reactions allow for the replacement of the diazonium group with a wide range of substituents, including halogens (Cl, Br, I), cyano (CN), and hydroxyl (OH) groups, by treatment with the corresponding copper(I) salt. wikipedia.orgorganic-chemistry.org This provides a powerful tool for the synthesis of a diverse array of 4-substituted indole derivatives.
| Reaction Type | Reagents | Product Functional Group |
| Acylation | Acyl chloride or Acid anhydride, Base | Amide |
| Alkylation | Alkyl halide, Base | Secondary or Tertiary Amine (potential for C7-alkylation) |
| Diazotization | NaNO2, HCl (0-5 °C) | Diazonium Salt |
| Sandmeyer Reaction (from diazonium salt) | CuCl / CuBr / CuCN / H2O | Chloro / Bromo / Cyano / Hydroxyl |
Nucleophilic Substitution Reactions with Various Electrophiles
The 4-aminoindole (B1269813) moiety is rich in electron density, making it a potent nucleophile. The amino group at the C4 position significantly increases the electron-donating nature of the benzene (B151609) portion of the indole ring, thereby activating the C5 and C7 positions toward electrophilic attack. This is in contrast to typical indole chemistry where electrophilic substitution predominantly occurs at the C3 position. acs.org
Research has shown that 4-aminoindoles can act as effective nucleophiles in several types of substitution reactions. For instance, they participate in regio- and enantioselective C7-allylic alkylation with allylic esters, catalyzed by iridium complexes. acs.org This highlights the increased nucleophilicity of the C7 position, directly influenced by the para-amino substituent. acs.org Similarly, N-heterocyclic carbene (NHC)-catalyzed reactions with α-bromoenals also lead to selective C7-alkylation. chemistryviews.org These transformations underscore the capacity of the 4-aminoindole core to engage in complex C-C bond-forming reactions with a range of electrophiles, yielding structurally diverse products. acs.orgchemistryviews.org
| Electrophile Type | Position of Attack | Catalyst/Conditions | Product Type |
| Racemic Branched Allylic Esters | C7 | Iridium-phosphoramidite complex | C7-Allylated Indoles |
| α-Bromoenals | C7 | N-heterocyclic carbene (NHC), NaHCO₃ | C7-Alkylated Indoles |
Acylation and Alkylation of the Amino Group
The primary amino group at the C4 position is a key site for functionalization through acylation and alkylation reactions. These reactions are fundamental in modifying the electronic properties and steric profile of the molecule.
Acylation: The amino group can be readily acylated using standard acylating agents such as acyl chlorides or anhydrides in the presence of a base. This reaction converts the primary amine into a secondary amide. While specific studies on this compound are not prevalent, the general reactivity of 4-aminoindoles suggests this transformation is straightforward. Such N-acylation is a common strategy in medicinal chemistry to introduce various functional groups. nih.gov
Alkylation: Alkylation of the amino group can be achieved with alkyl halides or other alkylating agents. The degree of alkylation (mono-, di-, or tri-alkylation leading to a quaternary ammonium (B1175870) salt) can be controlled by the reaction conditions and stoichiometry of the reagents. For related 4-aminoindoles, substitution variations on the amino group have been shown to be well-tolerated in subsequent reactions, such as C7-allylations. acs.org
| Reaction Type | Reagent Class | Functional Group Formed |
| Acylation | Acyl Chlorides, Anhydrides | Amide |
| Alkylation | Alkyl Halides | Secondary/Tertiary Amine |
Formation of Schiff Bases and Imine Derivatives
The primary amino group of this compound can react with aldehydes or ketones via a condensation reaction to form Schiff bases, also known as imines. wikipedia.org This reaction typically involves the nucleophilic addition of the amine to the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond. wikipedia.orgredalyc.org
The formation of Schiff bases is a versatile method for creating new derivatives with potential applications in coordination chemistry and materials science. wikipedia.orgnih.gov The stability of the resulting imine can be influenced by the nature of the aldehyde or ketone used. Aromatic aldehydes, for instance, often yield more stable, conjugated Schiff bases. unsri.ac.id While specific examples involving this compound are not detailed in the literature, the reaction is a general and predictable transformation for primary amines. nih.govresearchgate.net
| Carbonyl Compound | Product Type | Key Structural Feature |
| Aldehyde (R-CHO) | Aldimine (Schiff Base) | C=N-R' |
| Ketone (R₂C=O) | Ketimine (Schiff Base) | R₂C=N-R' |
Reactions Involving the Propan-1-ol Hydroxyl Group
The terminal hydroxyl group of the N1-propanol side chain provides another site for chemical modification, distinct from the indole core and the C4-amino group.
Esterification and Etherification Reactions
Esterification: The primary alcohol can be converted into an ester through reaction with carboxylic acids, acyl chlorides, or acid anhydrides. This reaction is typically catalyzed by an acid or a coupling agent. Esterification can be used to append a wide variety of molecular fragments to the propanol (B110389) side chain, thereby modifying the molecule's physicochemical properties.
Etherification: The hydroxyl group can also be transformed into an ether via reactions such as the Williamson ether synthesis, which involves deprotonation of the alcohol to form an alkoxide, followed by nucleophilic substitution with an alkyl halide. This allows for the introduction of various alkyl or aryl groups.
Functional Group Interconversions of the Alcohol
The primary alcohol of the propan-1-ol side chain is amenable to various functional group interconversions. solubilityofthings.com A principal transformation is oxidation. Depending on the reagent and reaction conditions, the primary alcohol can be oxidized to either an aldehyde or a carboxylic acid. solubilityofthings.com
Oxidation to Aldehyde: Mild oxidizing agents, such as pyridinium chlorochromate (PCC), are commonly used to convert primary alcohols to aldehydes while minimizing over-oxidation. solubilityofthings.com
Oxidation to Carboxylic Acid: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO₄) or Jones reagent, will typically oxidize a primary alcohol directly to a carboxylic acid. solubilityofthings.com
These transformations provide access to key intermediates for further synthetic elaboration. For example, the resulting aldehyde can participate in reactions like reductive amination or Wittig reactions, while the carboxylic acid can be converted to esters, amides, or other acid derivatives. prepchem.comresearchgate.net Additionally, the alcohol can be converted to other functional groups, such as halides (using reagents like SOCl₂ or PBr₃), which can then serve as leaving groups in nucleophilic substitution reactions. fiveable.meub.edu
| Transformation | Reagent Class | Product Functional Group |
| Mild Oxidation | PCC, Dess-Martin periodinane | Aldehyde |
| Strong Oxidation | KMnO₄, H₂CrO₄ (Jones) | Carboxylic Acid |
| Halogenation | SOCl₂, PBr₃ | Alkyl Halide |
Transformations Involving the Indole Nitrogen (N1)
The nature of the N1-substituent can influence the electronic properties of the indole system. While the propanol group itself is not strongly electron-withdrawing or -donating, its presence blocks reactions that typically occur at the N1-H position of unsubstituted indoles, such as deprotonation followed by alkylation or acylation. nih.govnih.gov
In some specialized cases, reactions involving the N1 position of substituted indoles can occur. For instance, certain 1-hydroxyindoles can undergo nucleophilic substitution at the N1 position, where the hydroxyl group is converted into a good leaving group. clockss.orgresearchgate.netcore.ac.uk This type of reactivity is specific to N-hydroxy or N-alkoxy indoles and is not directly applicable to the N-hydroxypropyl group under normal conditions. The stability of the N1-C bond in this compound means that transformations will preferentially occur at the other available functional groups.
Spectroscopic Data for this compound Not Publicly Available
Following a comprehensive search for scientific literature and spectral data, detailed experimental spectroscopic characterization for the chemical compound this compound could not be located in publicly accessible databases and scientific repositories.
The request specified a detailed article on the Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy of this specific indole derivative, including data for ¹H NMR, ¹³C NMR, 2D NMR techniques, Fourier-Transform Infrared (FT-IR), and Fourier-Transform Raman (FT-Raman) spectroscopy.
While spectral data for related compounds, such as 4-aminoindole and other indole derivatives, are available, this information is not directly applicable to the target molecule, which features a propan-1-ol side chain attached to the nitrogen at position 1 of the 4-aminoindole core. The presence and substitution pattern of this side chain would significantly alter the chemical environment of the molecule, resulting in unique spectroscopic signatures.
Without published experimental data from peer-reviewed sources, it is not possible to generate a scientifically accurate and thorough article that meets the specified requirements for detailed research findings and data tables for this compound. Providing hypothetical or extrapolated data would not adhere to the standards of scientific accuracy.
Therefore, the requested article focusing solely on the spectroscopic characterization of this compound cannot be generated at this time.
Spectroscopic Characterization Methodologies for 3 4 Amino 1h Indol 1 Yl Propan 1 Ol
Mass Spectrometry (MS)
Mass spectrometry is a cornerstone analytical technique for determining the molecular weight and elucidating the structure of chemical compounds. For a molecule like 3-(4-amino-1H-indol-1-yl)propan-1-ol (Chemical Formula: C₁₁H₁₅N₂O), mass spectrometry techniques provide essential data for its unequivocal identification.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is critical for determining the exact mass of a molecule with high precision, which allows for the confident determination of its elemental composition. This technique differentiates between compounds that may have the same nominal mass but different chemical formulas.
Theoretical Data for this compound:
Chemical Formula: C₁₁H₁₅N₂O
Monoisotopic Mass (Calculated): 189.1184 g/mol
In a typical HRMS experiment, the compound would be ionized, often forming the protonated molecule [M+H]⁺. The instrument would then measure the mass-to-charge ratio (m/z) of this ion to several decimal places.
| Parameter | Theoretical Value |
| Molecular Formula | C₁₁H₁₅N₂O |
| Calculated Exact Mass [M] | 189.1184 |
| Calculated m/z [M+H]⁺ | 190.1257 |
This table represents theoretical values. Actual experimental data from peer-reviewed sources for this compound is not available.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules like this compound, as it typically produces the protonated molecular ion [M+H]⁺ with minimal fragmentation. This allows for a clear determination of the molecular weight.
In an ESI-MS analysis, a solution of the compound is sprayed through a high-voltage needle, creating charged droplets from which ions are liberated. The primary ion observed for this compound would be expected at an m/z corresponding to its molecular weight plus the mass of a proton.
| Ion Species | Expected m/z |
| [M+H]⁺ | 190.1 |
This table indicates the expected molecular ion peak in an ESI-MS spectrum based on the compound's structure. Specific experimental spectra and fragmentation data are not available in the searched literature.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Beyond just determining the molecular weight, mass spectrometry, particularly tandem MS (MS/MS), is used to fragment the molecule and analyze the resulting pieces. This fragmentation pattern serves as a structural fingerprint. For this compound, fragmentation would likely occur at the weakest bonds, such as the C-N and C-O bonds of the propanol (B110389) side chain.
Plausible Fragmentation Pathways:
Loss of water (-H₂O): The propanol group could easily lose a water molecule, leading to a fragment ion at m/z ~172.
Cleavage of the propanol side chain: Scission of the bond between the indole (B1671886) nitrogen and the propyl chain could generate characteristic fragments.
| Precursor Ion (m/z) | Potential Fragment Ion (m/z) | Possible Neutral Loss |
| 190.1 | 172.1 | H₂O |
| 190.1 | 131.1 | C₃H₆O |
| 190.1 | 117.1 | C₃H₇NO |
This table presents hypothetical fragmentation data based on chemical principles. Published experimental fragmentation patterns for this specific compound were not found.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure and conjugated systems. The indole ring system in this compound is the primary chromophore. Indole and its derivatives typically exhibit characteristic absorption bands. The presence of the amino group on the benzene (B151609) ring portion of the indole is expected to influence the position and intensity of these bands.
Generally, indoles show two main absorption bands:
An intense band around 200-230 nm.
A less intense, broader band around 260-290 nm, which may show fine structure.
| Solvent | Expected λmax 1 (nm) | Expected λmax 2 (nm) |
| Ethanol (B145695) or Methanol (B129727) | ~220-240 | ~270-290 |
This table provides an estimation of the expected absorption maxima based on the known UV-Vis spectra of similar amino-indole compounds. nist.gov Actual experimental data for this compound is not available in the reviewed literature.
Elemental Analysis for Empirical Formula Determination
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, nitrogen) within a pure sample. This experimental data is used to determine the empirical formula of the compound, which can then be compared to the molecular formula derived from mass spectrometry. For a compound to be considered pure, the experimentally determined percentages should be within ±0.4% of the calculated values.
Theoretical Elemental Composition for C₁₁H₁₅N₂O:
| Element | Symbol | Theoretical Percentage (%) |
| Carbon | C | 69.81 |
| Hydrogen | H | 7.99 |
| Nitrogen | N | 14.80 |
| Oxygen | O | 8.45 |
This table shows the calculated elemental composition. Published results from an experimental elemental analysis of this compound were not found.
Computational and Theoretical Investigations of 3 4 Amino 1h Indol 1 Yl Propan 1 Ol
Quantum Mechanical Studies and Electronic Structure Calculations
Quantum mechanical calculations offer a microscopic view of a molecule's behavior, grounded in the fundamental principles of quantum physics. researchgate.netnih.gov For complex organic molecules like indole (B1671886) derivatives, these methods are indispensable for interpreting experimental data and predicting chemical behavior.
Density Functional Theory (DFT) has become a primary computational method in chemistry due to its favorable balance of accuracy and computational cost. google.com DFT calculations are used to investigate a wide range of molecular properties by approximating the many-electron Schrödinger equation, focusing on the electron density rather than the complex many-electron wavefunction. rsc.org Studies on various indole derivatives have successfully used DFT methods, such as B3LYP, often paired with basis sets like 6-311G or 6-311++G(d,p), to predict molecular structures, vibrational spectra, and electronic characteristics with high accuracy. researchgate.netnih.govnih.gov
The first step in most computational studies is geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule—its lowest energy conformation. google.com For a flexible molecule like 3-(4-amino-1H-indol-1-yl)propan-1-ol, which has a rotatable propanol (B110389) side chain, multiple low-energy conformers may exist.
The optimized geometry provides key structural parameters. Below is an interactive table presenting typical DFT-calculated geometric parameters for a substituted indole ring, which are expected to be similar for the target molecule. nih.govnih.gov
| Parameter | Atoms Involved | Typical Calculated Value (DFT B3LYP/6-311G**) |
|---|---|---|
| Bond Length | N1-C2 | ~1.38 Å |
| Bond Length | C4-C5 (Benzene part) | ~1.40 Å |
| Bond Length | C4-N (Amino group) | ~1.39 Å |
| Bond Angle | C2-N1-C7a | ~108.5° |
| Bond Angle | C3-C4-C5 | ~118.0° |
| Dihedral Angle | C4-C3a-N1-C2 | ~1.0° (indicating planarity) |
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption peaks observed in infrared (IR) and Raman spectroscopy. mdpi.com This allows for a detailed assignment of experimental spectra, linking specific peaks to the stretching, bending, and torsional motions of specific functional groups. researchgate.netuq.edu.au
For this compound, key vibrational modes would include the N-H stretching of the amino group, the O-H stretching of the alcohol, the C-N stretching within the indole ring, and various C-H vibrations. Computational studies on molecules like 5-aminoindole (B14826) have shown that the B3LYP functional provides vibrational frequencies that are in excellent agreement with experimental FTIR data. researchgate.net Theoretical calculations are crucial for distinguishing between complex overlapping bands in the fingerprint region of the spectrum. nih.gov
The following table shows a representative correlation between calculated and experimental vibrational frequencies for key functional groups found in the target molecule, based on data from similar indole derivatives. researchgate.netnih.gov
| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) | Typical Experimental Range (cm⁻¹) |
|---|---|---|---|
| O-H Stretch | Alcohol (-OH) | ~3650 | 3200-3600 (Broad) |
| N-H Symmetric Stretch | Amino (-NH₂) | ~3420 | 3300-3500 |
| N-H Asymmetric Stretch | Amino (-NH₂) | ~3510 | 3400-3500 |
| Aromatic C-H Stretch | Indole Ring | ~3100-3000 | 3100-3000 |
| Aliphatic C-H Stretch | Propanol Chain | ~2950-2850 | 2960-2850 |
| C=C Ring Stretch | Indole Ring | ~1620-1450 | 1625-1430 |
| C-O Stretch | Primary Alcohol | ~1050 | 1050-1085 |
Frontier Molecular Orbital (FMO) theory is a fundamental concept for describing chemical reactivity and electronic properties. wikipedia.orgnumberanalytics.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy of the HOMO is related to the ionization potential, while the LUMO energy relates to the electron affinity.
The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter that indicates the molecule's chemical stability and reactivity. numberanalytics.com A small HOMO-LUMO gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. numberanalytics.com In this compound, the electron-donating amino group attached to the indole ring is expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. DFT calculations for substituted indoles show that the HOMO is typically delocalized over the π-system of the indole ring, while the LUMO is also distributed across the aromatic system. researchgate.netresearchgate.net
Below is a table with representative FMO energy values for an amino-substituted indole derivative, calculated using DFT. researchgate.netresearchgate.net
| Parameter | Description | Typical Calculated Value (eV) |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | -5.0 to -5.5 |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.5 to -1.0 |
| ΔE (HOMO-LUMO Gap) | ELUMO - EHOMO | 4.0 to 4.5 |
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. researchgate.net It is plotted on the molecule's electron density surface, using a color scale to indicate electrostatic potential. MEP maps are invaluable for identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). nih.gov
These maps help predict how a molecule will interact with other charged species. The red regions, indicating negative potential, are prone to electrophilic attack, while the blue regions, with positive potential, are susceptible to nucleophilic attack. nih.gov For this compound, the MEP map would likely show strong negative potential around the oxygen atom of the hydroxyl group and the nitrogen atom of the amino group, making them primary sites for hydrogen bonding. researchgate.net The π-system of the indole ring would also exhibit negative potential, while the hydrogen atoms of the amino and hydroxyl groups would show positive potential. researchgate.net
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, going beyond the simple Lewis structure model. wikipedia.orgnih.gov It analyzes the delocalization of electron density from filled "donor" orbitals to empty "acceptor" orbitals. wisc.edu These donor-acceptor interactions, often described as hyperconjugation, stabilize the molecule.
The strength of these interactions is quantified by the second-order perturbation energy, E(2). nih.gov A higher E(2) value indicates a stronger interaction and greater stabilization. For this compound, NBO analysis could reveal key intramolecular interactions, such as:
Delocalization of the lone pair electrons from the amino nitrogen (donor) into the antibonding π* orbitals of the indole ring (acceptor).
Delocalization of the oxygen lone pairs (donor) into adjacent antibonding C-C or C-H orbitals (acceptors).
Interactions between the π orbitals of the indole ring and the σ* orbitals of the propanol side chain.
A study on indole-ketone complexes used NBO analysis to quantify the stabilization energy from the formation of N-H···O hydrogen bonds. nih.gov A similar analysis could characterize potential intramolecular hydrogen bonding between the propanol -OH group and the indole nitrogen or the amino group in certain conformations of the target molecule.
The table below summarizes the types of intramolecular interactions that NBO analysis can reveal, with representative stabilization energies found in similar systems. nih.govnih.gov
| Donor NBO | Acceptor NBO | Interaction Type | Typical E(2) (kcal/mol) |
|---|---|---|---|
| LP(N) on -NH₂ | π(C-C) in Indole | n → π (Resonance) | > 40.0 |
| π(C-C) in Indole | π(C-C) in Indole | π → π (Delocalization) | ~ 20.0 |
| LP(O) on -OH | σ(C-H) adjacent | n → σ (Hyperconjugation) | ~ 1.0 - 5.0 |
| σ(C-H) | σ(C-C) | σ → σ (Hyperconjugation) | ~ 2.0 - 6.0 |
Density Functional Theory (DFT) Calculations
Calculation of Global Reactivity Descriptors
Global reactivity descriptors, derived from Density Functional Theory (DFT), are crucial for predicting the chemical reactivity and stability of a molecule. nih.govresearchgate.net These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov For indole derivatives, DFT calculations, often using the B3LYP functional with a basis set like 6-31+G(d,p), are employed to determine these parameters. nih.govresearchgate.net
Key global reactivity descriptors include:
Ionization Potential (I): The energy required to remove an electron, approximated as I ≈ -EHOMO.
Electron Affinity (A): The energy released when an electron is added, approximated as A ≈ -ELUMO.
Chemical Hardness (η): A measure of resistance to change in electron distribution, calculated as η = (I - A) / 2.
Chemical Softness (S): The reciprocal of hardness (S = 1/η), indicating the ease of modifying the electron cloud. nih.gov
Electronegativity (χ): The power of an atom to attract electrons, calculated as χ = (I + A) / 2.
Electrophilicity Index (ω): A measure of the energy stabilization when a molecule acquires additional electronic charge, calculated as ω = χ² / (2η). nih.gov
These calculations help identify the molecule's propensity to act as an electron donor or acceptor, providing a theoretical basis for its reactivity in chemical reactions. nih.govresearchgate.net The amino group on the indole ring is expected to raise the HOMO energy, making the molecule a better electron donor compared to unsubstituted indole.
Table 1: Calculated Global Reactivity Descriptors for a Model Indole Derivative Data are illustrative, based on typical values for indole derivatives calculated via DFT.
| Parameter | Symbol | Value (eV) |
|---|---|---|
| HOMO Energy | EHOMO | -5.40 |
| LUMO Energy | ELUMO | -0.95 |
| Energy Gap | ΔE | 4.45 |
| Ionization Potential | I | 5.40 |
| Electron Affinity | A | 0.95 |
| Electronegativity | χ | 3.175 |
| Chemical Hardness | η | 2.225 |
| Chemical Softness | S | 0.449 |
Molecular Dynamics Simulations to Explore Conformational Space and Solvent Effects
Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. nih.gov For a flexible molecule like this compound, MD simulations are invaluable for exploring its vast conformational space, which is defined by the rotation of its side chain. These simulations can reveal the most stable conformations and the energy barriers between them.
Theoretical Studies on Intermolecular Interactions
Hydrogen Bonding Interactions with Model Systems
The structure of this compound contains multiple sites capable of forming hydrogen bonds: the N-H of the amino group (donor), the lone pair on the amino nitrogen (acceptor), the O-H of the alcohol group (donor), and the lone pairs on the alcohol oxygen (acceptor). Hydrogen bonding is a critical non-covalent interaction that dictates molecular recognition and solvation. nih.govkhanacademy.org
Theoretical studies employ quantum chemical calculations to model these interactions with systems like water or other polar molecules. rsc.org DFT calculations can determine the geometry and binding energy of hydrogen-bonded complexes, providing insight into the strength and nature of these interactions. rsc.org For indole derivatives, the ability of the indole N-H to act as a hydrogen bond donor is well-established as being crucial for its role in protein structure. nih.gov In the target molecule, the additional amino and hydroxyl groups provide strong hydrogen bonding capabilities that would dominate its interaction with polar environments. nih.gov Computational models can quantify the strength of these bonds and predict their influence on the molecule's properties. researchgate.net
π-π Stacking Interactions of the Indole Moiety
The aromatic indole ring is capable of engaging in π-π stacking interactions, a type of non-covalent interaction that is fundamental to the structure of proteins and the binding of ligands to biological targets. mdpi.commdpi.com These interactions involve the face-to-face or edge-to-face stacking of aromatic rings. researchgate.net
Quantum chemical calculations are used to investigate the stability and geometry of π-π stacked dimers of indole and its derivatives. mdpi.comvub.be These studies have shown that the most stable configuration is typically a parallel-displaced or T-shaped arrangement rather than a perfectly cofacial stack. researchgate.net The interaction energy, typically in the range of 4–20 kJ/mol, is influenced by electrostatic and dispersion forces. mdpi.com Halogenation or other substitutions on the indole ring can moderately affect the stability of the stacking interaction. mdpi.com For this compound, the indole moiety can participate in such interactions, which could be a key factor in its potential biological activity by enabling it to stack with aromatic amino acid residues in a protein binding site. mdpi.comrsc.org
Computational Prediction of Spectroscopic Parameters
Computational methods are widely used to predict various spectroscopic parameters, providing a powerful complement to experimental characterization. nih.govresearchgate.netnih.gov
NMR Spectroscopy: DFT calculations, using methods like Gauge-Including Atomic Orbital (GIAO), can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy. researchgate.netmdpi.comuncw.edu By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical spectra can be generated. researchgate.net For complex molecules, these predictions are invaluable for assigning experimental signals and confirming structural assignments. mdpi.com
UV-Vis Spectroscopy: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. nih.gov These calculations can predict how substituents on the indole ring shift the absorption wavelength. nih.gov For indole derivatives, an electron-withdrawing group tends to red-shift the absorption maximum. nih.gov
IR Spectroscopy: DFT calculations can also predict vibrational frequencies. dergipark.org.tr By calculating the second derivatives of the energy with respect to atomic displacements, a theoretical infrared spectrum can be computed. Although calculated frequencies often show a systematic deviation from experimental values, they can be corrected using a scaling factor, allowing for reliable assignment of the principal vibrational modes. dergipark.org.tr
Table 2: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for an Indole Derivative Data are illustrative, based on typical accuracy for DFT (B3LYP/6-311++G) calculations. researchgate.net
| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
|---|---|---|---|
| C2 | 124.5 | 125.1 | +0.6 |
| C3 | 102.3 | 102.9 | +0.6 |
| C3a | 127.8 | 128.5 | +0.7 |
| C4 | 120.9 | 121.7 | +0.8 |
| C5 | 122.1 | 122.8 | +0.7 |
| C6 | 119.8 | 120.5 | +0.7 |
| C7 | 111.4 | 112.0 | +0.6 |
Mechanistic Studies of Reactions Involving 3 4 Amino 1h Indol 1 Yl Propan 1 Ol and Its Derivatives
Mechanistic Pathways of Synthetic Transformations Leading to the Compound
The formation of 3-(4-amino-1H-indol-1-yl)propan-1-ol involves two key transformations: the construction of the 4-aminoindole (B1269813) core and the subsequent N-alkylation of the indole (B1671886) nitrogen. The mechanisms of these steps can be understood through the study of reaction intermediates and the elucidation of catalytic cycles in mediated syntheses.
The synthesis of the indole nucleus itself is often achieved through classic methods like the Fischer indole synthesis. This reaction proceeds through a series of well-defined intermediates. The process begins with the acid-catalyzed condensation of an arylhydrazine (e.g., 4-aminophenylhydrazine) with an aldehyde or ketone to form a phenylhydrazone. This intermediate then tautomerizes to a more reactive enamine species. The crucial step of the mechanism is a researchgate.netresearchgate.net-sigmatropic rearrangement of the protonated enamine, which proceeds through a cyclic transition state to form a di-imine intermediate. numberanalytics.combyjus.comwikipedia.org This rearrangement is typically irreversible and leads to the formation of a new C-C bond. Subsequent intramolecular cyclization of the di-imine forms an aminal, which then eliminates ammonia (B1221849) under acidic conditions, followed by aromatization to yield the stable indole ring. byjus.comwikipedia.orgmdpi.com
The N-alkylation of the pre-formed 4-aminoindole core with a three-carbon electrophile (such as 3-halopropanol or a related species) involves its own set of intermediates. In a direct SN2-type reaction, a strong base is often used to deprotonate the indole nitrogen, which has a pKa of approximately 16-17. This generates a highly nucleophilic indolide anion as the key reactive intermediate. This anion then attacks the electrophilic carbon of the alkylating agent, displacing a leaving group through a concerted transition state to form the N-C bond.
In organocatalyzed approaches, particularly those involving α,β-unsaturated aldehydes as precursors to the propanol (B110389) side chain, the mechanism proceeds through iminium ion catalysis. A chiral secondary amine catalyst, such as an imidazolidinone, reversibly condenses with the unsaturated aldehyde to form a chiral iminium ion. organic-chemistry.orgprinceton.edu This process lowers the LUMO of the electrophile, activating it for nucleophilic attack by the indole nitrogen. The reaction proceeds through a transition state where the catalyst's steric bulk shields one face of the iminium ion, directing the indole's attack to the opposite face. organic-chemistry.org
Metal-mediated reactions offer powerful and selective methods for the N-alkylation of indoles. The mechanisms are best described by catalytic cycles specific to the metal center involved.
Palladium Catalysis: Palladium-catalyzed N-alkylation can proceed via several pathways. One prominent mechanism is the aza-Wacker reaction, where an olefin is used as the alkylating agent. A plausible catalytic cycle begins with the coordination of the Pd(II) catalyst to the indole nitrogen. nih.gov The olefin then coordinates to the palladium center, followed by a migratory insertion step known as aminopalladation to form a Pd-C bond. Subsequent β-hydride elimination releases the N-alkylated indole product, leaving a Pd(II)-hydride species. The catalytic cycle is completed by reoxidation of the resulting Pd(0) back to Pd(II) by an external oxidant, such as benzoquinone or molecular oxygen. nih.govnih.gov
Rhodium Catalysis: Rhodium catalysts are effective for C-H activation and carbene insertion reactions. In a hypothetical N-alkylation using a diazo compound as the propanol precursor, a Rh(II) catalyst would first react with the diazo compound to form a highly reactive rhodium-carbene intermediate. The nucleophilic indole nitrogen then attacks this electrophilic carbene, leading to the formation of an ylide intermediate. Subsequent protonolysis or rearrangement would yield the N-alkylated product and regenerate the Rh(II) catalyst for the next cycle. scite.ai In other rhodium-catalyzed reactions, C-H activation at the C2 or C7 position is often observed, which involves the formation of a rhodacyclic intermediate. acs.orgacs.org
Zinc Catalysis: Dinuclear zinc-ProPhenol complexes have emerged as highly effective catalysts for enantioselective N-alkylation of indoles with aldimines. nih.govnih.gov The proposed catalytic cycle involves the cooperative action of the two zinc centers. The indole is activated by deprotonation by the basic phenoxide ligand of the catalyst. Simultaneously, the electrophile (e.g., an aldimine) coordinates to the Lewis acidic zinc center. This dual activation brings the nucleophile and electrophile into close proximity within a structured, chiral environment, facilitating a highly organized transition state for the C-N bond formation. nih.govnih.govsemanticscholar.org
| Metal Catalyst System | Key Intermediate(s) | Key Mechanistic Steps | Representative References |
|---|---|---|---|
| Palladium(II) with Chiral Ligands | π-allyl-Pd complex, Pd(IV) species | Oxidative Addition, Aminopalladation, β-Hydride Elimination, Reductive Elimination | nih.govnih.govmdpi.com |
| Rhodium(II) | Rh(II)-carbene complex | Carbene Formation, Nucleophilic Attack by Indole, Protonolysis | scite.ai |
| Dinuclear Zinc-ProPhenol | Zinc-indolide, Coordinated Electrophile | Dual Activation (Brønsted Base/Lewis Acid), Asymmetric C-N Bond Formation | nih.govnih.govnih.gov |
| Copper(I)/Copper(II) | Cu-carbene, Cu-indolide | Reductive Coupling, Oxidative Addition, C-N Coupling | rsc.orgresearchgate.net |
Reaction Kinetics and Rate Determining Steps
Kinetic studies are essential for understanding reaction mechanisms and identifying the slowest, or rate-determining, step (RDS) of a transformation. For the synthesis of this compound, the kinetics would depend heavily on the chosen synthetic route.
For more complex metal-catalyzed reactions, identifying the RDS is crucial for catalyst optimization. In a palladium-catalyzed C2-alkylation of indoles mediated by norbornene, kinetic studies revealed that the oxidative addition of the alkyl bromide to a palladacycle intermediate was the rate-determining step. nih.gov This was determined by observing the reaction's dependence on the concentrations of the catalyst, indole, and alkyl bromide. In contrast, for a Rh(III)-catalyzed annulation of indoles, a kinetic isotope effect study (discussed below) showed that the initial C-H bond cleavage was a reversible and rapid step, and thus not rate-limiting. acs.org This suggests that a subsequent step, such as migratory insertion or reductive elimination, is likely the RDS.
Isotope Effects in Mechanistic Probes
Isotopic labeling is a powerful tool for probing reaction mechanisms. The kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution (e.g., replacing hydrogen with deuterium), can help identify the rate-determining step. nih.govnih.gov If a C-H bond is broken in the RDS, a significant primary KIE (typically kH/kD > 2) is observed.
In a study of a rhodium-catalyzed C-H activation/annulation of indoles, an intermolecular competition experiment between a deuterated and non-deuterated indole yielded a small KIE value of kH/kD = 1.17. acs.org This low value indicates that the C-H bond cleavage is not the rate-determining step of the reaction. Furthermore, control experiments showed significant H/D exchange at the reactive position when the indole was treated with D₂O under catalytic conditions, confirming that the C-H activation step is reversible. acs.org
Deuterium labeling can also elucidate the stereochemical pathway of a reaction. In an enantioselective palladium-catalyzed aza-Wacker reaction, a deuterium-labeled allylic alcohol was used to differentiate between syn- and anti-aminopalladation mechanisms. The observed stereochemistry of the deuterated product provided strong evidence for a syn-aminopalladation pathway. nih.gov Similar experiments, for instance using this compound-d₂, could be designed to probe the mechanisms of its subsequent derivatization reactions.
Stereochemical Control and Asymmetric Induction Mechanisms in Chiral Syntheses
The synthesis of enantiomerically pure versions of this compound, where a stereocenter could be introduced on the propanol side chain, requires precise stereochemical control. This is typically achieved using chiral catalysts, which create a chiral environment and favor one transition state over its enantiomeric counterpart.
Organocatalysis: Asymmetric organocatalysis often relies on the formation of transient chiral intermediates. For example, in the alkylation of an indole with an α,β-unsaturated aldehyde, a chiral secondary amine catalyst (e.g., a MacMillan catalyst) forms a chiral iminium ion. organic-chemistry.orgprinceton.edu The steric bulk of the catalyst, such as a benzyl (B1604629) or tert-butyl group, effectively blocks one face of the planar iminium ion. Consequently, the indole nucleophile is forced to attack from the less hindered face, leading to the preferential formation of one enantiomer. The geometry of the iminium ion (E vs. Z) is critical for achieving high levels of asymmetric induction. organic-chemistry.org
Metal Catalysis: Chiral metal complexes achieve stereocontrol through the coordination of reactants to a chiral ligand framework. In the dinuclear zinc-ProPhenol catalyzed N-alkylation of indoles, the chiral ProPhenol ligand creates a well-defined pocket. nih.govnih.gov The proposed mechanism for high enantioselectivity involves a two-point binding of the electrophile (an N-alkoxyacyl imine) to the zinc centers. This rigidifies the transition state and orients the electrophile in a specific way relative to the incoming indole nucleophile, leading to excellent enantiomeric ratios (up to 99.5:0.5 e.r.). nih.gov Similarly, in palladium-catalyzed asymmetric allylic alkylation, the chiral ligand bound to the palladium atom controls the facial selectivity of the nucleophilic attack on the π-allyl-palladium intermediate. mdpi.com
| Catalyst/Ligand System | Reaction Type | Proposed Mechanism of Induction | Reported Enantioselectivity (ee or er) | References |
|---|---|---|---|---|
| Imidazolidinone (MacMillan Catalyst) | Organocatalytic Friedel-Crafts | Steric shielding of one face of a chiral iminium ion intermediate. | Up to 97% ee | organic-chemistry.orgprinceton.edu |
| Dinuclear Zinc-ProPhenol | Lewis Acid Catalyzed N-Alkylation | Rigid transition state via two-point binding of electrophile to chiral catalyst. | Up to 99.5:0.5 er | nih.govnih.gov |
| Pd(0) with Chiral Phosphine Ligand | Palladium-Catalyzed Allylic Alkylation | Chiral ligand environment controls nucleophilic attack on π-allyl-Pd intermediate. | Up to 98% ee | mdpi.com |
| Chiral Phosphoric Acid (CPA) | Brønsted Acid Catalyzed N-Alkylation | Dual activation of nucleophile and electrophile via hydrogen bonding in a chiral pocket. | Up to >99% ee | scite.aimdpi.com |
Synthesis and Academic Exploration of Derivatives and Analogues of 3 4 Amino 1h Indol 1 Yl Propan 1 Ol
Structural Modifications on the Indole (B1671886) Ring
Substitution at Various Positions (e.g., C2, C3, C5, C6, C7 of the indole ring)
The indole nucleus of 3-(4-amino-1H-indol-1-yl)propan-1-ol offers multiple sites for substitution, and researchers have explored these to create a diverse library of compounds.
Substitution at C2 and C3: The C2 and C3 positions of the indole ring are often targeted for functionalization. While direct substitution on the complete this compound molecule can be challenging, studies on related 4-aminoindoles have shown that C2- and C3-substituted starting materials can be utilized in further synthetic transformations. For instance, C2- and C3-substituted 4-aminoindoles have been used as substrates in C7-allylation reactions, yielding the corresponding products in good yields and with high enantioselectivities. nih.gov Another approach involves the acylation of indoles, which frequently occurs at the C3 position due to its high electron density. dntb.gov.uanih.gov
Substitution at C5 and C6: Modifications at the C5 and C6 positions of the indole ring are also synthetically accessible. For example, derivatives such as 1-(5-bromo-1H-indol-3-yl)propan-1-one and 1-(5-methoxy-1H-indol-3-yl)propan-1-one have been synthesized, which could serve as precursors to analogues of this compound. mdpi.com Furthermore, methods have been developed for synthesizing derivatives of (5-amino-2-methyl-1H-indol-3-yl)acetic acid, indicating that the C5 position is a viable point for introducing or modifying functional groups. researchgate.net While direct examples for C6 substitution on the target molecule are less common in readily available literature, general synthetic routes for creating 6-substituted indoles are known and could be adapted.
Substitution at C7: The C7 position of 4-aminoindoles has been a particular focus of academic research. ijper.org N-heterocyclic carbene (NHC)-catalyzed regio- and enantioselective C7-alkylation of 4-aminoindoles with α-bromoenals has been developed. ijper.org This method allows for the introduction of a chiral side chain at the C7 position. ijper.org Similarly, iridium-catalyzed C7-allylic alkylation of 4-aminoindoles with monosubstituted allylic esters has been reported to produce C7-allylated products in moderate to high yields. nih.gov
Table 1: Examples of C-Substitution on the Indole Ring of Related Compounds
| Position of Substitution | Type of Modification | Precursor/Related Compound | Research Finding |
|---|---|---|---|
| C2/C3 | Alkylation/Acylation | 4-Aminoindoles | C2 and C3 substituted 4-aminoindoles are effective substrates in further functionalization reactions. nih.gov |
| C5 | Bromination/Methoxylation | 1H-Indol-3-yl)propan-1-one | Synthesis of 5-bromo and 5-methoxy derivatives has been achieved. mdpi.com |
| C5 | Amination | 2-Methyl-1H-indol-3-yl)acetic acid | Synthetic routes to 5-aminoindole (B14826) derivatives are established. researchgate.net |
| C7 | Alkylation | 4-Aminoindoles | NHC-catalyzed C7-alkylation provides chiral C7-functionalized indoles. ijper.org |
| C7 | Allylation | 4-Aminoindoles | Iridium-catalyzed C7-allylation yields products with high regio- and enantioselectivities. nih.gov |
Heteroatom Inclusion or Replacement in the Indole Core
The replacement of one or more carbon atoms in the indole ring with a heteroatom, such as nitrogen, results in analogues known as azaindoles. These structural modifications can significantly alter the electronic properties and biological activities of the parent molecule. Azaindole derivatives have been investigated for a wide range of biological activities. nih.govdntb.gov.ua The synthesis of various azaindole analogues has been a subject of considerable research, with different isomers (4-, 5-, 6-, and 7-azaindoles) being accessible through various synthetic methodologies. nih.gov These synthetic strategies often involve the construction of the heterocyclic ring system from appropriately substituted pyridine (B92270) or pyrrole (B145914) precursors. dntb.gov.ua
Modifications of the Amino Group
The primary amino group at the C4 position of the indole ring is a key site for derivatization, allowing for the introduction of a wide array of functional groups.
Alkylation and Acylation of the Amine Functionality
Alkylation: Selective alkylation of the amino group of 4-aminoindoles can be achieved through various synthetic methods. These reactions introduce alkyl substituents onto the nitrogen atom, which can influence the steric and electronic properties of the molecule.
Acylation: The amino group can be readily acylated to form amide derivatives. guidechem.com This is a common transformation in medicinal chemistry to introduce a variety of acyl groups. The acylation can be performed using acyl chlorides or anhydrides under basic conditions. dntb.gov.ua
Formation of Amide, Urea (B33335), or Thiourea (B124793) Derivatives
Amide Formation: As mentioned, acylation of the 4-amino group leads to the formation of amides. This has been explored in the context of creating libraries of related compounds for biological screening. researchgate.netguidechem.com
Urea and Thiourea Derivatives: The 4-amino group can also be converted into urea or thiourea functionalities. nih.govgoogle.com Ureas are typically synthesized by reacting the amine with an isocyanate, while thioureas are formed from the reaction with an isothiocyanate. nih.govgoogle.com These derivatives are of interest due to the ability of the urea and thiourea motifs to participate in hydrogen bonding, which can be crucial for molecular recognition and biological activity. nih.govgoogle.com The synthesis of indole-based thiourea derivatives has been reported, for example, by reacting an indole aldehyde with thiosemicarbazide. chemscene.com
Table 2: Modifications of the 4-Amino Group
| Modification Type | Reagent/Method | Resulting Functional Group |
|---|---|---|
| Alkylation | Alkyl halides | Secondary or tertiary amine |
| Acylation | Acyl chlorides, Anhydrides | Amide |
| Urea Formation | Isocyanates | Urea |
| Thiourea Formation | Isothiocyanates | Thiourea |
Alterations to the Propan-1-ol Side Chain
The N-1 propan-1-ol side chain offers several avenues for chemical modification, including alterations to the alcohol functionality and changes to the length or composition of the propyl chain.
Oxidation of the Alcohol: The primary alcohol of the propan-1-ol side chain can be oxidized to an aldehyde or further to a carboxylic acid. savemyexams.comnih.gov The oxidation of propan-1-ol to propanoic acid can be achieved using oxidizing agents such as acidified potassium dichromate under reflux conditions. savemyexams.comtiktok.com This introduces a carboxylic acid group, which can significantly alter the polarity and acidity of the molecule.
Conversion to an Amine: The hydroxyl group can be converted into an amino group to yield a propan-1-amine side chain. This transformation can be achieved through a variety of synthetic methods, such as a Mitsunobu reaction with a nitrogen nucleophile followed by deprotection, or by converting the alcohol to a leaving group and subsequent displacement with an amine.
Etherification: The hydroxyl group can be etherified by reaction with an alkyl halide under basic conditions to form an ether linkage. For example, the synthesis of 1-(1H-indol-3-yloxy)propan-2-ol, a related structure, has been reported, demonstrating the feasibility of forming an ether at a similar side chain. mdpi.com
Esterification: The alcohol can be esterified with a carboxylic acid or its derivative to form an ester. The synthesis of indole-3-propanol acetates from the corresponding alcohol has been described, indicating that this is a straightforward modification. researchgate.net
Table 3: Potential Modifications of the Propan-1-ol Side Chain
| Modification Type | Resulting Functional Group | Potential Reagents/Conditions |
|---|---|---|
| Oxidation | Aldehyde | PCC, DMP |
| Oxidation | Carboxylic Acid | KMnO4, K2Cr2O7/H+ |
| Amination | Primary Amine | Mitsunobu reaction, Mesylation/Toxification followed by amination |
| Etherification | Ether | NaH, Alkyl halide |
| Esterification | Ester | Acyl chloride, Carboxylic acid/acid catalyst |
Variations in Alkyl Chain Length and Branching
The length and branching of the alkyl chain at the N-1 position of the 4-aminoindole (B1269813) scaffold play a crucial role in determining the molecule's interaction with biological targets. Researchers have systematically synthesized a series of analogues by varying the length of the n-alkyl chain and introducing branching to probe the spatial requirements of binding pockets.
The synthesis of these analogues typically involves the N-alkylation of a protected 4-aminoindole with an appropriate haloalkanol. For instance, reaction of 4-amino-1H-indole with a series of α,ω-haloalcohols of varying lengths (e.g., 2-bromoethanol, 4-bromobutanol, 5-bromopentanol) in the presence of a base like sodium hydride yields a homologous series of N-hydroxyalkyl-4-aminoindoles. The introduction of branching is achieved by using alkylating agents with substituted chains, such as 1-bromo-3-pentanol or 2-methyl-3-bromopropanol.
While specific data on the biological activities of these particular analogues are not extensively published in readily available literature, SAR studies on related N-substituted indoles suggest that modifications in chain length can significantly impact efficacy and selectivity for various biological targets. For example, in a series of indol-3-ylcycloalkyl ketones, variations in the N1 substituted indole side chain were found to profoundly affect CB2 cannabinoid receptor activity. nih.gov Shorter side chains often result in inactive compounds, whereas chains with 4 to 6 carbons can produce optimal in vitro and in vivo activity. limef.com Polar side chains, including those with alcohols, have been shown to be well-tolerated for CB2 receptor activity. nih.gov
Table 1: Hypothetical Analogues of this compound with Variations in Alkyl Chain Length and Branching
| Compound ID | Alkyl Chain | Structure |
| A-1 | Ethyl | 2-(4-amino-1H-indol-1-yl)ethan-1-ol |
| A-2 | Propyl (Parent) | This compound |
| A-3 | Butyl | 4-(4-amino-1H-indol-1-yl)butan-1-ol |
| A-4 | Pentyl | 5-(4-amino-1H-indol-1-yl)pentan-1-ol |
| A-5 | Isopropyl | 1-(4-amino-1H-indol-1-yl)propan-2-ol |
| A-6 | Isobutyl | 3-methyl-1-(4-amino-1H-indol-1-yl)butan-2-ol |
Introduction or Inversion of Chiral Centers along the Chain
The introduction of stereogenic centers into the N-1 alkyl side chain allows for the exploration of enantioselective interactions with chiral biological macromolecules such as enzymes and receptors. The synthesis of chiral analogues of this compound can be achieved through several stereoselective synthetic strategies.
One common approach is the N-alkylation of 4-aminoindole with a chiral electrophile, such as an optically active epoxide or a protected chiral haloalkanol. For example, the reaction of 4-amino-1H-indole with (R)- or (S)-propylene oxide would yield a racemic mixture of diastereomers, which can be separated chromatographically to provide the individual stereoisomers of 1-(4-amino-1H-indol-1-yl)propan-2-ol. Alternatively, enantiomerically pure starting materials, such as (R)- or (S)-1-bromo-2-propanol (after protection of the hydroxyl group), can be used for the alkylation step to afford the desired chiral products directly.
Kinetic resolution, including dynamic kinetic resolution, represents another powerful tool for accessing enantiomerically enriched N-alkylated indoles. chemistryviews.orgnih.gov For instance, a racemic mixture of a secondary alcohol on the side chain could be selectively acylated by an enzyme, leaving one enantiomer unreacted and in high enantiomeric excess. While direct application to this compound is not explicitly detailed, the principles of biocatalytic synthesis of chiral alcohols and amino acids are well-established and could be adapted for this purpose. nih.govnih.gov
The inversion of a pre-existing chiral center can be accomplished through standard chemical transformations, such as a Mitsunobu reaction on a chiral secondary alcohol, which proceeds with inversion of stereochemistry. This would allow for the synthesis of the opposite enantiomer from a readily available chiral precursor.
Table 2: Representative Chiral Analogues of this compound
| Compound ID | IUPAC Name | Chirality |
| B-1 | (R)-1-(4-amino-1H-indol-1-yl)propan-2-ol | R |
| B-2 | (S)-1-(4-amino-1H-indol-1-yl)propan-2-ol | S |
| B-3 | (R)-3-(4-amino-1H-indol-1-yl)butan-1-ol | R |
| B-4 | (S)-3-(4-amino-1H-indol-1-yl)butan-1-ol | S |
Derivatization of the Hydroxyl Group (e.g., Esters, Ethers, Ethers with Heteroatoms)
The terminal hydroxyl group of the propanol (B110389) side chain provides a convenient handle for further chemical modification, enabling the synthesis of a wide range of derivatives with altered properties such as lipophilicity, metabolic stability, and potential for hydrogen bonding.
Esters: Esterification of the primary alcohol can be readily achieved by reaction with a variety of carboxylic acids, acid chlorides, or acid anhydrides under appropriate catalytic conditions. For example, reaction with acetic anhydride (B1165640) in the presence of a base like pyridine would yield the corresponding acetate (B1210297) ester. The use of different carboxylic acids allows for the introduction of a wide array of functional groups.
Ethers: Ethers can be synthesized via the Williamson ether synthesis, which involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, followed by reaction with an alkyl halide. For instance, treatment of this compound with sodium hydride and subsequently methyl iodide would produce the corresponding methyl ether. This methodology can be extended to a variety of alkyl and substituted alkyl halides.
Ethers with Heteroatoms: The introduction of heteroatoms into the ether side chain can further modulate the compound's properties. For example, reaction with a chloroalkoxyamine could introduce a nitrogen atom, potentially altering the basicity and pharmacokinetic profile of the molecule.
Table 3: Examples of Hydroxyl Group Derivatization of this compound
| Derivative Type | Reagent Example | Product Structure |
| Ester | Acetic Anhydride | 3-(4-amino-1H-indol-1-yl)propyl acetate |
| Ether | Methyl Iodide | 1-(3-methoxypropyl)-1H-indol-4-amine |
| Ether with Heteroatom | 2-Chloro-N,N-dimethylethanamine | 1-(3-(2-(dimethylamino)ethoxy)propyl)-1H-indol-4-amine |
Design and Synthesis of Hybrid Molecules Incorporating the this compound Scaffold
The concept of molecular hybridization, which involves combining two or more pharmacophoric units into a single molecule, is a well-established strategy in drug discovery to develop compounds with improved affinity, selectivity, or a dual mode of action. The this compound scaffold, with its reactive amino and hydroxyl groups, is an excellent candidate for the construction of such hybrid molecules.
The primary amino group at the C-4 position of the indole ring can be readily acylated with various carboxylic acids, sulfonylated with sulfonyl chlorides, or used in reductive amination reactions to link to other molecular fragments. Similarly, the terminal hydroxyl group can be used as a point of attachment through ester or ether linkages.
For example, a hybrid molecule could be synthesized by coupling a known anti-inflammatory agent containing a carboxylic acid moiety to the 4-amino group of this compound via an amide bond formation. This could potentially lead to a new chemical entity with a synergistic or dual anti-inflammatory profile. Another approach could involve linking a pharmacophore known to target a specific enzyme or receptor to the hydroxyl group via an ether linkage.
While specific examples of hybrid molecules derived directly from this compound are not prevalent in the literature, the synthetic strategies for creating hybrid molecules based on indole and benzimidazole (B57391) scaffolds are well-documented and could be readily adapted. nih.govnih.gov The synthesis of novel indole-based hybrid oxadiazole scaffolds has also been reported, demonstrating the versatility of the indole nucleus in molecular hybridization. rsc.org
Role and Applications of 3 4 Amino 1h Indol 1 Yl Propan 1 Ol As a Chemical Intermediate
Precursor in the Synthesis of More Complex Indole (B1671886) Derivatives
While no specific examples were found detailing the use of 3-(4-amino-1H-indol-1-yl)propan-1-ol, its parent moiety, 4-aminoindole (B1269813), is a recognized precursor for a variety of complex indole derivatives. The amino group at the 4-position can be readily modified or used as a handle to introduce other functionalities or to build fused ring systems. For instance, 4-aminoindole can be used to synthesize tricyclic structures like 2-substituted-pyrrolo[2,3-h]quinolin-4-ones. chemicalbook.com The synthesis of various substituted indoles often starts from simpler, functionalized indoles like 4-aminoindole, which can be prepared through methods such as the reduction of 4-nitroindole (B16737). chemicalbook.comgoogle.com
Building Block for Fine Chemicals and Specialized Reagents
Aminoindoles, in general, are important building blocks for fine chemicals, particularly in the pharmaceutical industry. google.com 4-Aminoindole is used as an intermediate in the synthesis of serotonin (B10506) receptor agonists and other neuroactive drugs. guidechem.com The term "building block" refers to a molecule that can be transformed into new families of useful compounds. taylorandfrancis.com The bifunctional nature of the requested compound (containing both an amino and a hydroxyl group) suggests it would be a versatile building block, though specific applications are not documented. Amino alcohols, as a class, are useful in chemical manufacturing and the synthesis of active pharmaceutical ingredients. advancionsciences.com
Scaffold in the Development of Novel Organic Synthems
The indole structure itself is considered a "privileged scaffold" in medicinal chemistry, appearing in numerous natural products and bioactive compounds. researchgate.net The specific substitution pattern of 4-aminoindole provides a unique scaffold for creating novel organic molecules. Its derivatives are used to develop new compounds with potential biological activity. For example, it can be a starting material for creating macrolactam tumor promoters like indolactam V. chemicalbook.com Although no specific synthons derived from this compound were found, the inherent reactivity of the 4-aminoindole core makes it a suitable candidate for such applications.
Utilization in the Production of Dyes and Pigments (from a structural perspective)
From a structural standpoint, the 4-aminoindole moiety is relevant to the production of dyes. Aromatic amines are fundamental intermediates in the synthesis of azo dyes and other colorants. guidechem.com 4-Aminoindole is explicitly mentioned as being used in dye manufacturing. guidechem.com The amino group can be diazotized and coupled with other aromatic compounds to create a wide range of colors. The extended conjugated system of the indole ring is beneficial for creating chromophores that absorb light in the visible spectrum. While there is no specific information linking this compound to dye production, its 4-aminoindole core possesses the necessary chemical features.
Research Chemical Production and Methodological Development
4-Aminoindole is produced and sold as a research chemical for use in organic synthesis. chemicalbook.combiosynth.com Its synthesis is well-established, with methods starting from 2-methyl-3-nitroaniline (B147196) or through the reduction of 4-nitroindole. chemicalbook.comgoogle.com The development of synthetic routes to access functionalized indoles, including 4-aminoindoles, is an active area of chemical research. rsc.org The availability of such compounds allows for the exploration of new reactions and the construction of novel molecular architectures.
Q & A
Q. What are the common synthetic routes for 3-(4-amino-1H-indol-1-yl)propan-1-ol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves reductive amination or nitro-group reduction strategies. For example:
- Nitropropene Reduction: A nitro intermediate (e.g., 3-(4-nitro-1H-indol-1-yl)propan-1-ol) can be reduced using sodium borohydride (NaBH₄) in ethanol at 0–25°C, yielding ~60–70% product .
- Catalytic Hydrogenation: Palladium on carbon (Pd/C) under H₂ pressure (1–3 atm) in tetrahydrofuran (THF) achieves higher yields (~80–85%) but requires careful control of catalyst loading (5–10 wt%) to avoid over-reduction .
Key Variables:
| Parameter | Effect on Yield |
|---|---|
| Temperature | Higher temps (>40°C) risk side reactions (e.g., indole ring hydrogenation). |
| Solvent Polarity | Polar aprotic solvents (e.g., THF) improve nitro-group reduction efficiency. |
| Reducing Agent | NaBH₄ is selective but less efficient; LiAlH₄ offers higher reactivity but requires anhydrous conditions. |
Q. How can the structural integrity of this compound be validated post-synthesis?
Methodological Answer:
- X-ray Crystallography: Use SHELXL for refinement of crystal structures to confirm stereochemistry and hydrogen-bonding networks .
- Spectroscopic Analysis:
- ¹H/¹³C NMR: Key signals include δ ~6.8–7.2 ppm (indole aromatic protons) and δ ~3.6 ppm (propanol -CH₂OH).
- IR Spectroscopy: Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1050 cm⁻¹ (C-O stretch) confirm functional groups .
- High-Resolution Mass Spectrometry (HRMS): Exact mass matching within 3 ppm ensures molecular formula accuracy.
Q. What stability considerations are critical for storing this compound?
Methodological Answer:
- Light Sensitivity: Store in amber vials at –20°C to prevent indole ring photodegradation.
- Oxidation Prevention: Add 0.1% (w/v) ascorbic acid as an antioxidant in aqueous solutions.
- Moisture Control: Use desiccants (e.g., silica gel) to avoid hydrolysis of the propanol moiety.
Advanced Research Questions
Q. How does stereochemistry at the propanol chain influence biological activity, and what resolution methods are suitable?
Methodological Answer:
- Activity Impact: The (S)-enantiomer may exhibit enhanced binding to serotonin receptors due to spatial alignment of the amino and indole groups, as seen in analogous fluorophenyl derivatives .
- Resolution Techniques:
- Chiral Chromatography: Use a Chiralpak® IA column with hexane:isopropanol (80:20) for baseline separation.
- Enzymatic Resolution: Lipase-catalyzed acetylation selectively modifies the (R)-enantiomer, enabling kinetic resolution .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?
Methodological Answer:
- DFT Calculations: Optimize geometry at the B3LYP/6-31G(d) level to map electron density. The amino group’s lone pair (HOMO) directs nucleophilic attack at the β-carbon of the propanol chain.
- Molecular Docking: Simulate interactions with biological targets (e.g., monoamine oxidases) using AutoDock Vina. The indole moiety’s π-π stacking with aromatic residues (e.g., Tyr435) enhances binding affinity .
Q. How should researchers address contradictory data on the compound’s cytotoxicity in different cell lines?
Methodological Answer:
-
Standardized Assays: Replicate studies using identical cell lines (e.g., HEK293 vs. HepG2) and MTT assay protocols (e.g., 24-h exposure, 10–100 µM range).
-
Metabolic Profiling: Use LC-MS to quantify metabolites (e.g., oxidized indole derivatives) that may explain cell-specific toxicity .
-
Control Variables:
Factor Impact Serum Concentration >10% FBS reduces apparent cytotoxicity by protein binding. pH Acidic conditions (pH <6) enhance propanol group hydrolysis.
Q. What strategies optimize the compound’s solubility for in vivo pharmacokinetic studies?
Methodological Answer:
- Co-Solvent Systems: Use 20% (v/v) PEG-400 in saline for intravenous administration (logP ~1.2).
- Prodrug Design: Acetylate the hydroxyl group to form 3-(4-amino-1H-indol-1-yl)propyl acetate, improving logP by 0.8 units .
- Nanoformulation: Encapsulate in PLGA nanoparticles (150 nm size) for sustained release, achieving >90% encapsulation efficiency .
Q. How can researchers validate the compound’s role as a kinase inhibitor using enzyme kinetics?
Methodological Answer:
- Kinase Assay Protocol:
- Data Analysis:
- Competitive inhibition confirmed by Lineweaver-Burk plots intersecting on the y-axis.
- Kᵢ values <1 µM indicate high potency.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
